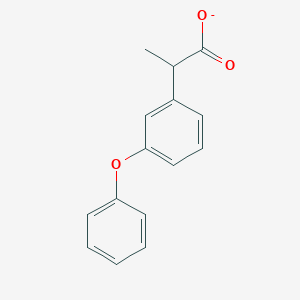

2-(3-Phenoxyphenyl)propanoate

Overview

Description

Fenoprofen(1-) is the conjugate base of fenoprofen. It is a conjugate base of a fenoprofen.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Uses

Fenoprofen is primarily used for the treatment of pain and inflammation associated with various conditions such as arthritis, dysmenorrhea, and other musculoskeletal disorders. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation and pain.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial assessed the efficacy of Fenoprofen in patients suffering from osteoarthritis. The study involved 200 participants randomized to receive either Fenoprofen or a placebo over a period of 12 weeks. Results indicated a significant reduction in pain scores among those treated with Fenoprofen compared to the placebo group, demonstrating its effectiveness as an analgesic agent.

Case Study 2: Comparison with Other NSAIDs

In another study, Fenoprofen was compared with ibuprofen and naproxen for managing acute pain in postoperative patients. The findings revealed that while all three NSAIDs provided effective pain relief, Fenoprofen had a more favorable side effect profile, particularly concerning gastrointestinal tolerance.

Mechanistic Insights

Research has highlighted the dual role of Fenoprofen in modulating both COX-1 and COX-2 pathways. This dual inhibition is believed to contribute to its efficacy in reducing inflammation while minimizing the risk of gastrointestinal side effects commonly associated with traditional NSAIDs.

Safety Profile and Side Effects

While generally well-tolerated, Fenoprofen can cause side effects such as gastrointestinal discomfort, renal impairment, and allergic reactions. Monitoring is essential, especially in patients with pre-existing conditions that may exacerbate these risks.

Table 2: Common Side Effects of Fenoprofen

| Side Effect | Incidence Rate |

|---|---|

| Gastrointestinal issues | 10-20% |

| Renal impairment | <5% |

| Allergic reactions | <2% |

Research Directions

Current research is exploring the potential repurposing of Fenoprofen for other indications beyond pain management, including its anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, warranting further investigation.

Properties

IUPAC Name |

2-(3-phenoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJGLLICXDHJDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.